1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butan-2-yl group and a butyl group attached to the pyrazole ring. The compound’s unique structure makes it of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine typically involves the reaction of a suitable pyrazole precursor with butan-2-yl and butyl reagents. One common method is the alkylation of 1H-pyrazole-3-amine with butan-2-yl bromide and butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or butan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazoles with different alkyl or aryl groups.
Scientific Research Applications
1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
- 1-(butan-2-yl)-N-methyl-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-ethyl-1H-pyrazol-3-amine
- 1-(butan-2-yl)-N-propyl-1H-pyrazol-3-amine
Uniqueness: 1-(butan-2-yl)-N-butyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butan-2-yl and butyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
1-butan-2-yl-N-butylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-4-6-8-12-11-7-9-14(13-11)10(3)5-2/h7,9-10H,4-6,8H2,1-3H3,(H,12,13) |
InChI Key |
SEEGEDWAZGHGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN(C=C1)C(C)CC |
Origin of Product |
United States |
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